molecular formula C10H5F2NO2 B1325404 2-(2,4-Difluorobenzoyl)oxazole CAS No. 898760-38-8

2-(2,4-Difluorobenzoyl)oxazole

Cat. No. B1325404
CAS RN: 898760-38-8
M. Wt: 209.15 g/mol
InChI Key: NJTACQUAWKVSMB-UHFFFAOYSA-N
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Description

“2-(2,4-Difluorobenzoyl)oxazole” is a chemical compound with the linear formula C10H5F2NO2 . It has a molecular weight of 209.15 . The IUPAC name for this compound is (2,4-difluorophenyl)(1,3-oxazol-2-yl)methanone .


Synthesis Analysis

The synthesis of oxazole derivatives, including “2-(2,4-Difluorobenzoyl)oxazole”, has been a topic of interest in recent years . One of the most common strategies for preparing oxazole-based medicinal compounds is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . Another technique involves combining diazoketones with amides in the presence of copper(II) triflate as the catalyst .


Molecular Structure Analysis

The molecular structure of “2-(2,4-Difluorobenzoyl)oxazole” consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . This structure allows the compound to form various non-covalent interactions, such as hydrophobic effects, Vanderwaals forces, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bonds .


Chemical Reactions Analysis

Oxazole derivatives, including “2-(2,4-Difluorobenzoyl)oxazole”, can undergo a variety of chemical reactions . For instance, they can be synthesized from diazoketones and amides in the presence of copper(II) triflate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,4-Difluorobenzoyl)oxazole” include a molecular weight of 209.15 and a linear formula of C10H5F2NO2 .

Scientific Research Applications

Antibacterial Agents

2-(2,4-Difluorobenzoyl)oxazole derivatives have been explored for their potential as antibacterial agents. The oxazole ring can interact with various bacterial enzymes and receptors, disrupting critical biological processes within bacterial cells. This interaction can lead to the development of new antibiotics that are effective against resistant strains of bacteria .

Antifungal Applications

Similar to their antibacterial properties, these compounds also exhibit antifungal activity. They can be designed to target fungal-specific pathways, offering a promising route for treating fungal infections, which are becoming increasingly problematic due to the rise in drug-resistant species .

Anti-inflammatory Properties

The oxazole moiety is known to possess anti-inflammatory properties. By modulating the inflammatory pathways, 2-(2,4-Difluorobenzoyl)oxazole compounds could be used to develop new anti-inflammatory drugs, potentially with fewer side effects than current medications .

Antiviral Therapeutics

Research has indicated that oxazole derivatives can act as antiviral agents. They may inhibit virus replication by interfering with the viral life cycle, providing a basis for the development of novel antiviral drugs, especially in the face of emerging viral diseases .

Anticancer Activity

The structural diversity of oxazole-based molecules allows them to interact with a variety of cancer targets. These interactions can lead to the inhibition of tumor growth and proliferation. As such, 2-(2,4-Difluorobenzoyl)oxazole derivatives are being studied for their potential use in cancer therapy .

Anti-parasitic Treatments

These compounds have shown promise in treating parasitic infections. By affecting the biological systems of parasites, they can provide an effective means of combating diseases caused by parasitic organisms, which are a major health concern in many parts of the world .

Future Directions

Oxazole derivatives, including “2-(2,4-Difluorobenzoyl)oxazole”, have been receiving attention from researchers globally due to their potential biological activities . Future research may focus on the rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

(2,4-difluorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTACQUAWKVSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642104
Record name (2,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorobenzoyl)oxazole

CAS RN

898760-38-8
Record name (2,4-Difluorophenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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